11-Hydroxy-THC
Overview
Description
11-Hydroxy-delta-9-THC, also known as 11-hydroxy-Δ-9-thc, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position. 11-Hydroxy-delta-9-THC is considered to be a practically insoluble (in water) and relatively neutral molecule. 11-Hydroxy-delta-9-THC has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 11-hydroxy-delta-9-THC is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Pharmacokinetics and Behavioral Effects
Ruiz et al. (2020) conducted a study on the pharmacokinetics, behavior, and brain activity effects of Δ9-tetrahydrocannabinol (THC) in adolescent rats, highlighting the sex differences in THC metabolism, including a female-specific elevation in 11-hydroxy-THC. This study is significant for understanding the impact of THC on the brain in a sex-dependent manner (Ruiz et al., 2020).
Forensic Toxicology
Schwope et al. (2012) explored the relationship between cannabis effects and whole blood concentrations, focusing on THC, 11-hydroxy-THC, and other metabolites in chronic cannabis smokers. This research is crucial for understanding the forensic implications of cannabis use (Schwope et al., 2012).
Urinary Excretion in Chronic Cannabis Users
Lowe et al. (2009) investigated the urinary excretion of THC and 11-hydroxy-THC in chronic cannabis users, noting the prolonged presence of these compounds in urine. This finding has implications for the detection and interpretation of drug tests in chronic users (Lowe et al., 2009).
Plasma Pharmacokinetics
Schwilke et al. (2009) examined the plasma pharmacokinetics of THC, 11-hydroxy-THC, and other metabolites during and after continuous high-dose oral THC administration. This research provides insight into the body's handling of THC and its metabolites over time, especially in the context of medical or recreational use (Schwilke et al., 2009).
Postmortem Evaluation
Palazzoli et al. (2020) developed a method for determining cannabinoids, including 11-hydroxy-THC, in postmortem samples. This study adds to the understanding of cannabinoid levels after death, aiding forensic investigations (Palazzoli et al., 2020).
properties
IUPAC Name |
9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKSSAWEUDACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948995 | |
Record name | 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol | |
CAS RN |
26108-40-7 | |
Record name | 11-Hydroxy-delta(9)-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026108407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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